Bimodal Radiolabeling Capability: 4-Fluoro-3-iodophenol as a Dual 18F/Radioiodine Prosthetic Group Precursor
4-Fluoro-3-iodophenol provides a unique isostructural scaffold enabling both fluorine-18 (18F) and iodine radioisotope (123I, 124I, 131I) labeling from a single molecular platform [1]. The tetrafluorophenyl 4-fluoro-3-iodobenzoate (TFIB) prosthetic group derived from this scaffold achieves radiochemical yields of 47–83% (decay-corrected) with >99% purity when conjugated to tumor-targeting peptides [2]. This bimodal capability cannot be replicated with non-iodinated fluorophenols (e.g., 4-fluorophenol) which lack the iodine radiolabeling site, nor with non-fluorinated iodophenols (e.g., 4-iodophenol) which lack the fluorine radiolabeling site. The isostructural nature of the F/I substitution pattern permits tandem PET imaging (18F) and therapeutic (131I) applications using structurally identical targeting vectors [3].
| Evidence Dimension | Radiolabeling versatility (dual-isotope capability) |
|---|---|
| Target Compound Data | 18F and 124I/125I/131I dual-labeling; radiochemical yields 47–83% (d.c.); purity >99% |
| Comparator Or Baseline | 4-Fluorophenol: 18F labeling only; 4-Iodophenol: iodine isotope labeling only |
| Quantified Difference | Unique bimodal labeling capability vs. single-modality comparators; 47–83% d.c. radiochemical yield range |
| Conditions | TFIB prosthetic group synthesis; peptide conjugation (PEG3[c(RGDyK)]2, NDP-MSH) under mild conditions |
Why This Matters
Enables clinical translation of tandem PET imaging and targeted radionuclide therapy using a single chemical scaffold, reducing regulatory complexity and synthetic burden.
- [1] Billaud EMF, et al. Development and Preliminary Evaluation of TFIB, a New Bimodal Prosthetic Group for Bioactive Molecule Labeling. ACS Med Chem Lett. 2015. View Source
- [2] Billaud EMF, et al. Development and Preliminary Evaluation of TFIB, a New Bimodal Prosthetic Group for Bioactive Molecule Labeling. ACS Med Chem Lett. 2015. View Source
- [3] Billaud EMF, et al. Development and Preliminary Evaluation of TFIB, a New Bimodal Prosthetic Group for Bioactive Molecule Labeling. ACS Med Chem Lett. 2015. View Source
